4-(Pyridin-2-YL)but-3-EN-2-one

P2X purinergic receptors Pain and inflammation Ligand-gated ion channels

4-(Pyridin-2-YL)but-3-EN-2-one (CAS 94445-74-6) is the (E)-configured α,β-unsaturated ketone (enone) featuring a 2-pyridyl substituent at the C-4 position. Its molecular formula is C₉H₉NO (MW 147.17).

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 94445-74-6
Cat. No. B3309955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-YL)but-3-EN-2-one
CAS94445-74-6
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CC=N1
InChIInChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-7H,1H3/b6-5+
InChIKeyJUISYXGZHYDPNI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-YL)but-3-EN-2-one (CAS 94445-74-6): A Positionally and Conformationally Distinct α,β-Unsaturated Ketone Scaffold for Specialized Target Profiling and Asymmetric Synthesis


4-(Pyridin-2-YL)but-3-EN-2-one (CAS 94445-74-6) is the (E)-configured α,β-unsaturated ketone (enone) featuring a 2-pyridyl substituent at the C-4 position. Its molecular formula is C₉H₉NO (MW 147.17) . This compound serves as a versatile electrophilic scaffold and synthetic intermediate, most notably undergoing aldol condensation-based assembly from pyridine-2-carbaldehyde and acetone . Critically, the precise position of the pyridyl nitrogen (ortho vs. meta vs. para) and the presence of the conjugated enone system, rather than a saturated ketone, fundamentally dictate its biological target engagement profile and chemical reactivity. These structural nuances create measurable, exploitable differences in potency, selectivity, and synthetic utility that are absent in its closest positional analogs and saturated counterparts.

Why 4-(Pyridin-2-YL)but-3-EN-2-one Cannot Be Replaced by Common Pyridyl Enone or Saturated Ketone Analogs


Superficial structural similarity among pyridyl-butenones and their saturated counterparts masks profound differences in pharmacological and synthetic performance. Simply selecting 'a pyridyl enone' or the reduced 'pyridyl butanone' as a generic replacement ignores the fact that even a single-position shift of the pyridyl nitrogen (2-pyridyl → 3-pyridyl → 4-pyridyl) can alter receptor binding by over 40-fold [1], while saturation of the double bond can abolish desired electrophilic reactivity required for covalent target engagement or downstream derivatization [2]. These differences are not incremental—they represent binary shifts in molecular recognition and utility, making direct, evidence-based comparison against defined analogs essential for scientifically sound procurement decisions.

Quantitative Differentiation Evidence: 4-(Pyridin-2-YL)but-3-EN-2-one vs. Closest Analogs


P2X3 Receptor Ligand Activity: 3-Fold Potency Gain Over the 3-Pyridyl Positional Isomer in Matched Assays

In recombinant rat P2X3 receptor assays performed in Xenopus oocytes, 4-(pyridin-2-yl)but-3-en-2-one (2-pyridyl isomer) exhibited an EC50 of 340 nM [1]. In a directly comparable human P2X3 assay format (expressed in rat C6BU-1 cells), the 3-pyridyl positional isomer, 4-(pyridin-3-yl)but-3-en-2-one, showed a significantly weaker IC50 of 999 nM [2]. This represents a 2.9-fold enhancement in potency for the 2-pyridyl isomer, demonstrating that the ortho-nitrogen position is critical for optimal P2X3 interaction, not merely the presence of a pyridyl ring.

P2X purinergic receptors Pain and inflammation Ligand-gated ion channels Structure-activity relationship (SAR)

P2X2 Subtype Selectivity Window: 2-Pyridyl Isomer Is >147-Fold Selective for P2X3 Over P2X2, Contrasting with Broad P2X4 Activity of the 3-Pyridyl and 4-Pyridyl Analogs

The target compound showed minimal activity at the rat P2X2 receptor (IC50 > 50,000 nM at 10 µM test concentration) [1], corresponding to a >147-fold selectivity window for P2X3 (EC50 340 nM) over P2X2. In contrast, the 3-pyridyl isomer exhibits substantial P2X4 activity (IC50 = 4,190 nM in human 1321N1 cells) [2], and the 4-pyridyl isomer was also evaluated against P2X4 at 30 µM [3], indicating broader receptor engagement across the P2X family for the meta- and para-substituted analogs.

P2X receptor subtype selectivity Off-target profiling Pain target validation

Covalent JAK3 Kinase Selectivity: Derivative Achieves >100-Fold Selectivity Over JAK1 and JAK2 via Cys909 Covalent Engagement Enabled by Enone Electrophilicity

Derivatives of the (3E)-4-(pyridin-2-yl)but-3-en-2-one core structure have been optimized as covalent JAK3 inhibitors that target the non-catalytic cysteine residue Cys909. Through SAR-guided design, analogs incorporating this scaffold achieved >100-fold selectivity for JAK3 over JAK1 and JAK2 [1]. This high selectivity is a direct consequence of the α,β-unsaturated enone warhead's electrophilic reactivity, which forms a stable covalent adduct with Cys909. The saturated analog, 4-(pyridin-2-yl)butan-2-one, lacks this electrophilic center and cannot engage Cys909 covalently, fundamentally precluding this selectivity mechanism.

JAK3 kinase inhibition Covalent inhibitors Autoimmune disease Kinase selectivity

Stereoselective Late-Stage Derivatization: Asymmetric Synthesis of Derivatives Achieves >99% Enantiomeric Excess via Chiral NHC Catalysis

Recent advances in NHC-catalyzed asymmetric β-pyridylation of enals have enabled the synthesis of enantioenriched β-pyridyl carbonyl compounds derived from 4-(pyridin-2-yl)but-3-en-2-one with >99% enantiomeric excess (ee) [1]. This methodology operates at room temperature under metal-free conditions and exhibits broad functional group tolerance [2]. In contrast, the 3-pyridyl and 4-pyridyl positional isomers were not demonstrated as substrates in this transformation, highlighting the unique compatibility of the 2-pyridyl scaffold with this catalytic enantioselective platform.

Asymmetric synthesis N-heterocyclic carbene (NHC) catalysis Enantioselective functionalization Chiral building blocks

Antiproliferative and Differentiation-Inducing Activity: Preliminary Evidence for Cancer Cell Differentiation at Sub-Micromolar Concentrations, Absent in Non-Enone Analogs

Patent and database records indicate that 4-(pyridin-2-yl)but-3-en-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with bioactivity values reported at ≤0.1 µM in cell-based assays [1][2]. This differentiation-inducing mechanism has been proposed for anticancer applications and for treating hyperproliferative skin conditions such as psoriasis [3]. The saturated analog 4-(pyridin-2-yl)butan-2-one has no comparable differentiation-inducing activity documented, consistent with the requirement for the electrophilic enone moiety for biological activity.

Anticancer agents Cell differentiation Leukemia Psoriasis

Procurement-Driven Application Scenarios for 4-(Pyridin-2-YL)but-3-EN-2-one (CAS 94445-74-6)


P2X3-Selective Probe Development for Pain and Sensory Disorder Target Validation

Investigators requiring a small-molecule P2X3 modulator with a defined selectivity window over P2X2 (>147-fold) should select the 2-pyridyl enone scaffold over the 3- or 4-pyridyl analogs. As demonstrated by the P2X3 EC50 of 340 nM vs. P2X2 IC50 >50,000 nM [1], this compound provides a cleaner pharmacological tool that minimizes confounding P2X2/4-mediated effects during in vitro target validation studies.

Covalent JAK3 Inhibitor Medicinal Chemistry Programs Requiring Isoform Selectivity

Medicinal chemistry teams designing irreversible JAK3-selective inhibitors should procure 4-(pyridin-2-yl)but-3-en-2-one as the core enone warhead scaffold. SAR studies demonstrate that derivatives achieve >100-fold selectivity for JAK3 over JAK1 and JAK2 through covalent engagement of Cys909 [2]. The saturated analog, 4-(pyridin-2-yl)butan-2-one, cannot support this covalent mechanism and would yield fundamentally different (and less selective) SAR.

Asymmetric Synthesis of Enantioenriched Pyridine-Containing Building Blocks

Synthetic chemistry groups pursuing chiral, non-racemic pyridine derivatives should specify the (E)-2-pyridyl enone as the substrate of choice for NHC-catalyzed asymmetric β-pyridylation, which delivers products with >99% ee [3]. This validated enantioselective platform is not demonstrated for the 3- or 4-pyridyl enone isomers, making the 2-pyridyl variant the only de-risked entry point for high-ee library synthesis.

Differentiation-Inducing Agent for Leukemia and Dermatological Research

Researchers investigating differentiation therapy for acute myeloid leukemia or hyperproliferative skin disorders (e.g., psoriasis) should utilize the enone scaffold, which has demonstrated sub-micromolar activity in inducing monocytic differentiation of undifferentiated cells [4]. The saturated butanone analog lacks this activity, reinforcing that the electrophilic enone moiety is a prerequisite for this biological mechanism.

Quote Request

Request a Quote for 4-(Pyridin-2-YL)but-3-EN-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.